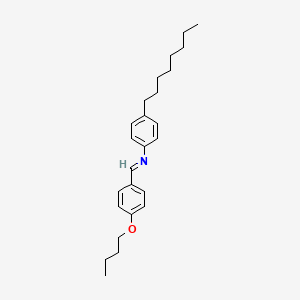

p-Butoxybenzylidene p-octylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-butoxyphenyl)-N-(4-octylphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO/c1-3-5-7-8-9-10-11-22-12-16-24(17-13-22)26-21-23-14-18-25(19-15-23)27-20-6-4-2/h12-19,21H,3-11,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELVVZFTTYSOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39777-26-9 | |

| Record name | p-Butoxybenzylidene p-octylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039777269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of p-Butoxybenzylidene p-octylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of p-Butoxybenzylidene p-octylaniline in Advanced Materials

This compound is a thermotropic liquid crystal, a class of materials that exhibit intermediate phases of matter between a conventional liquid and a solid crystal.[1] These materials are foundational to a host of modern technologies, most notably in liquid crystal displays (LCDs). The unique molecular structure of this compound, characterized by a rigid core and flexible terminal groups, gives rise to its mesomorphic behavior, allowing for the precise manipulation of light and other electromagnetic phenomena.

This guide provides a comprehensive overview of the synthesis and physicochemical properties of this compound, offering a foundational resource for researchers and professionals engaged in the development of advanced materials and drug delivery systems. A thorough understanding of the synthesis-structure-property relationships is paramount for the rational design of novel liquid crystalline materials with tailored functionalities.

Molecular Structure and Identification

-

IUPAC Name: N-(4-butoxybenzylidene)-4-octylaniline

-

Synonyms: this compound

-

CAS Number: 39777-26-9

-

Molecular Formula: C₂₅H₃₅NO

-

Molecular Weight: 365.56 g/mol

| Feature | Description |

| Core Structure | Schiff Base (imine) |

| Aldehyde Precursor | p-Butoxybenzaldehyde |

| Amine Precursor | p-Octylaniline |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is achieved through a condensation reaction, a cornerstone of organic chemistry for the formation of Schiff bases.[1] This process involves the reaction of an aldehyde (p-butoxybenzaldehyde) with a primary amine (p-octylaniline) to form an imine, with the concomitant elimination of a water molecule.

Causality Behind Experimental Choices

The selection of reactants and conditions is critical for achieving a high yield and purity of the final product.

-

Reactants: The choice of p-butoxybenzaldehyde and p-octylaniline provides the necessary molecular geometry for liquid crystalline behavior. The butoxy and octyl chains contribute to the material's fluidity and influence its phase transition temperatures.

-

Solvent: Absolute ethanol is a common solvent for this reaction due to its ability to dissolve the reactants and its relatively high boiling point, which allows for heating to accelerate the reaction rate.

-

Catalyst: A catalytic amount of glacial acetic acid is often employed to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amine.

Detailed Experimental Protocol

Materials:

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of p-butoxybenzaldehyde in a minimal amount of absolute ethanol.

-

Addition of Amine: To the stirred solution, add an equimolar amount of p-octylaniline.

-

Catalysis: Introduce a few drops of glacial acetic acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux using a heating mantle and maintain this temperature for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product will typically crystallize out of the solution.

-

Isolation and Purification: Collect the crude product by filtration. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final, purified this compound.

Sources

a-Butoxybenzylidene p-octylaniline liquid crystal phase transitions

An In-depth Technical Guide to the Phase Transitions of a-Butoxybenzylidene p-octylaniline Liquid Crystal

Authored by: A Senior Application Scientist

Introduction

Liquid crystals represent a fascinating state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1] This dual nature has led to their widespread application, most notably in display technologies. The compound α-Butoxybenzylidene p-octylaniline, a member of the Schiff base (or benzylidene aniline) family of liquid crystals, serves as an excellent model system for studying the nuanced energetic and structural changes that define mesomorphic phase transitions.[2]

This technical guide provides a comprehensive exploration of the synthesis, characterization, and phase behavior of α-Butoxybenzylidene p-octylaniline. We will delve into the theoretical underpinnings of its liquid crystalline nature, detail the experimental protocols for its analysis, and present a cohesive picture of its thermal transitions. This document is intended for researchers, scientists, and professionals in materials science and drug development who require a deep, practical understanding of this class of organic materials.

The molecular structure of α-Butoxybenzylidene p-octylaniline, systematically named N-(4-butoxybenzylidene)-4-octylaniline, is characterized by a rigid core composed of two phenyl rings linked by an azomethine (-CH=N-) group, with flexible alkoxy and alkyl chains at its termini. This elongated, rod-like geometry is a crucial prerequisite for the formation of liquid crystal phases.[2] The interplay between the rigid core's intermolecular interactions and the conformational freedom of the terminal chains dictates the specific sequence and thermal stability of the mesophases.

Theoretical Framework: The Mesomorphic States

Liquid crystal phases, or mesophases, are distinguished by their degree of molecular order. Unlike isotropic liquids where molecules have random positions and orientations, or crystalline solids with a fixed, long-range three-dimensional order, liquid crystals possess intermediate degrees of order.[3][4] For calamitic (rod-shaped) molecules like α-Butoxybenzylidene p-octylaniline, the most common mesophases are the Nematic and Smectic phases.

-

Nematic (N) Phase: This is the least ordered liquid crystal phase. The molecules exhibit long-range orientational order, meaning they tend to align along a common axis, known as the director. However, they lack any long-range positional order, allowing them to flow like a liquid.[4][5] The name "nematic" originates from the Greek word for "thread," referring to the characteristic thread-like defects observed under a microscope.[5]

-

Smectic (Sm) Phase: Smectic phases possess a higher degree of order than nematic phases. In addition to long-range orientational order, the molecules are organized into layers.[4] Within these layers, the molecules may have liquid-like positional disorder (Smectic A) or a more ordered arrangement. The Smectic A (SmA) phase is particularly common, where the molecular long axes are, on average, perpendicular to the layer planes.[6]

The transitions between these phases are thermodynamically driven, occurring at specific temperatures and involving distinct changes in enthalpy and entropy. The typical phase sequence for a thermotropic liquid crystal like α-Butoxybenzylidene p-octylaniline upon heating is:

Crystal (Cr) ↔ Smectic (Sm) ↔ Nematic (N) ↔ Isotropic (I)

It is important to note that not all liquid crystals exhibit every type of phase, and the specific sequence is highly dependent on the molecular structure.[3]

Synthesis of N-(4-butoxybenzylidene)-4-octylaniline

Schiff base liquid crystals are generally synthesized through a condensation reaction between an aldehyde and a primary amine.[5][7] The imine linkage formed is relatively stable, ensuring the thermal stability of the resulting liquid crystal over a wide temperature range.[7]

Reaction Scheme

The synthesis of N-(4-butoxybenzylidene)-4-octylaniline involves the reaction of 4-butoxybenzaldehyde with 4-octylaniline, typically in an ethanol solvent with a catalytic amount of acetic acid.

Caption: Synthesis of N-(4-butoxybenzylidene)-4-octylaniline.

Experimental Protocol: Synthesis

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 4-butoxybenzaldehyde and 4-octylaniline in absolute ethanol.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

-

Reflux: Equip the flask with a condenser and reflux the mixture with constant stirring for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Purification: Collect the crude product by filtration. Recrystallize the solid from a suitable solvent, such as ethanol or methanol, multiple times until a constant melting point is achieved. This step is critical to remove any unreacted starting materials or by-products, as impurities can significantly affect phase transition temperatures.[8]

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as FTIR and ¹H-NMR.[5]

Experimental Characterization of Phase Transitions

A multi-technique approach is essential for the unambiguous identification and characterization of liquid crystal phase transitions. The primary methods employed are Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).[2][9][10]

Differential Scanning Calorimetry (DSC)

Causality and Principle: DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[11] Phase transitions are accompanied by a change in enthalpy (a latent heat), which is detected as an endothermic (heat absorbing) or exothermic (heat releasing) peak in the DSC thermogram. This allows for the precise determination of transition temperatures and the quantification of the associated enthalpy changes (ΔH).[9]

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 3-5 mg of the purified liquid crystal into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation at elevated temperatures.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its final clearing point (transition to the isotropic liquid) to erase any previous thermal history.

-

Cooling Scan: Cool the sample at the same controlled rate (e.g., 10 °C/min) back to a low temperature.

-

Second Heating Scan: Heat the sample again at the same rate. The data from the second heating scan is typically used for analysis as it represents the intrinsic thermal behavior of the material.[12]

-

-

Data Analysis: Identify the temperatures and enthalpies of the phase transitions from the peaks in the thermogram.

Caption: Self-validating DSC workflow for liquid crystal analysis.

Polarized Optical Microscopy (POM)

Causality and Principle: POM is an indispensable technique for the direct visualization and identification of liquid crystal phases.[13][14] It exploits the anisotropic nature of mesophases. When placed between two crossed polarizers, an isotropic liquid appears dark, as it does not alter the polarization of light. In contrast, an anisotropic liquid crystal phase is birefringent, meaning it rotates the plane of polarized light, resulting in bright, often colorful, and highly characteristic textures.[9][15] Each liquid crystal phase (e.g., nematic, smectic A) exhibits a unique optical texture, allowing for its identification.[10]

Experimental Protocol: POM Analysis

-

Sample Preparation: Place a small amount of the liquid crystal on a clean glass microscope slide and cover it with a coverslip.

-

Heating Stage: Position the slide on a programmable hot stage attached to the polarizing microscope.

-

Observation:

-

Heat the sample into the isotropic liquid phase, where the field of view will be dark.

-

Slowly cool the sample while observing through the eyepieces.

-

As the sample transitions into a mesophase, characteristic textures will appear. Record images or videos of these textures at different temperatures.

-

Note the temperatures at which these textural changes occur.

-

Interpretation of Textures:

-

Nematic Phase: Often identified by a "schlieren" texture, characterized by dark brushes originating from point defects, or a "marbled" texture.

-

Smectic A Phase: Typically shows a "focal conic fan" texture or a "homeotropic" texture (which appears dark, requiring conoscopic observation for confirmation).

Caption: Logical flow for identifying mesophases using POM.

X-Ray Diffraction (XRD)

Causality and Principle: Temperature-controlled XRD provides definitive structural information at the molecular level, confirming the phase assignments made by POM and DSC.[16] By measuring the scattering of X-rays from the sample, one can determine the nature of the molecular ordering.

-

Isotropic/Nematic Phase: In the small-angle region (SAXS), no sharp peaks are observed, indicating a lack of positional order. In the wide-angle region (WAXS), a broad, diffuse halo is seen, corresponding to the average distance between neighboring molecules.[17]

-

Smectic Phase: The defining feature of a smectic phase is the appearance of a sharp, quasi-Bragg peak in the small-angle region, corresponding to the smectic layer spacing (d).[18] This provides direct evidence of the one-dimensional positional order.[16]

Experimental Protocol: XRD Analysis

-

Sample Preparation: The liquid crystal is typically loaded into a thin-walled glass capillary tube.

-

Temperature Control: The capillary is mounted in a temperature-controlled stage within the XRD instrument.

-

Data Acquisition: Diffraction patterns are collected at various temperatures as the sample is cooled from the isotropic phase through its mesophases.

-

Data Analysis: The position of the diffraction peaks is used to calculate characteristic distances, such as the smectic layer spacing.

Phase Transition Data for n-alkoxybenzylidene-n-alkylanilines

The following table presents representative phase transition temperatures for a closely related compound, p-n-hexyloxybenzylidine-p'-n-butylaniline (6O.4), to illustrate the type of data obtained from these characterization methods.[12]

| Transition | Temperature (°C) | Method | Enthalpy (ΔH) (kJ/mol) |

| Crystal → Smectic H | 33.7 | DSC | N/A |

| Smectic H → Smectic B | 51.0 | POM/DSC | N/A |

| Smectic B → Smectic A | 63.5 | POM/DSC | N/A |

| Smectic A → Nematic | 70.0 | POM/DSC | N/A |

| Nematic → Isotropic | 77.5 | POM/DSC | N/A |

Note: Data is illustrative for a related compound (6O.4) and may not exactly represent the behavior of 4O.8. The Crystal to Smectic H transition in 6O.4 was noted to be irreversible upon cooling.[12]

Visualizing the Phase Sequence

The sequence of transitions can be clearly represented in a diagram.

Caption: Typical phase transition sequence upon heating and cooling.

Conclusion

The study of α-Butoxybenzylidene p-octylaniline's phase transitions offers a window into the fundamental principles of self-assembly in soft matter. A rigorous investigation requires a synergistic application of analytical techniques. Differential Scanning Calorimetry provides the energetic landscape of the transitions, Polarized Optical Microscopy offers visual confirmation and identification of the mesophases through their unique textures, and X-ray Diffraction delivers unequivocal proof of the molecular-level structural changes. By integrating the data from these self-validating experimental systems, researchers can construct a complete and accurate picture of the material's rich mesomorphic behavior, paving the way for its application in advanced technologies.

References

-

Al-Azzawi, S. A., et al. (2018). Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica. MDPI. [Link]

-

Bhattacharjee, S., et al. (2021). A Molecular Field Approach to Pressure Induced Phase Transitions in Liquid Crystals: Smectic-Nematic transition. arXiv. [Link]

-

Al-Hamdani, A. A. S., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules. [Link]

-

LibreTexts Chemistry. (2022). The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. [Link]

-

Pyżuk, W., et al. (1995). X-ray study of the nematic and smectic A phases of the cyano-substituted pyridines. Physical Review E. [Link]

- Singh, R. (2016). Characterization of Liquid Crystals. Reviews on Advanced Materials Science. [No direct link available]

-

Lafitte, T., et al. (2014). Description of the thermodynamic properties and fluid-phase behavior of aqueous solutions of linear, branched, and cyclic amines. AIChE Journal. [Link]

-

Lata, S., & Gautam, S. (2014). The Influence of Oxygen on Mesomorphic Behavior of Benzylidene Anilines—The Effect of End Chain. Molecular Crystals and Liquid Crystals. [Link]

-

PubChem. p-Hexyloxybenzylidene p-octylaniline. National Center for Biotechnology Information. [Link]

-

LibreTexts Chemistry. (2023). Liquid Crystals. [Link]

-

Drozd-Rzoska, A., & Rzoska, S. J. (2021). The phase diagram for n-(4-methoxybenzylidene)-4-butylaniline (MBBA) nematogenic LC and isooctane mixtures. ResearchGate. [Link]

-

Jayaprada, P., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE LIQUID CRYSTALS WITH DISPERSED ZnO NANOPARTICLES-OPTICAL PROPERTIES. Rasayan Journal of Chemistry. [Link]

-

NIST. 4-Butyl-N-(4-ethoxybenzylidene)aniline. National Institute of Standards and Technology. [Link]

-

Nicastro, A. J. (1982). Polarized light microscopy in the study of liquid crystals. ResearchGate. [Link]

-

Clegg, P. S. (2002). X-ray studies of the phases and phase transitions of liquid crystals. IUCr Journals. [Link]

-

Gautam, S., et al. (2008). Phase transitions in liquid crystal 6O.4 (p-n-hexyloxybenzylidine-p′-n-butylaniline). ResearchGate. [Link]

-

Miyajima, S., et al. (1987). Effects of Lateral Substituents on the Mesomorphic Properties of N-[4-(4-Methoxybenzoyloxy)benzylidene]aniline and Its Isomeric Compound. Bulletin of the Chemical Society of Japan. [Link]

-

Mohammed, A. A. (2018). Phase transition between crystals, smectic, nematic, and isotropic liquid phases for a calamitic material as function of temperature. ResearchGate. [Link]

-

Al-Obaidi, N. S. (2018). Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff. World Journal of Environmental Biosciences. [Link]

-

Leyva-Porras, C., et al. (2020). Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. NC State University Libraries. [Link]

-

Qasim, M. M. (2002). Synthesis and characterization of Schiff base liquid crystals. ResearchGate. [Link]

-

Rzoska, S. J., et al. (2022). The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO 3 Nanoparticles. MDPI. [Link]

-

Barron, A. R. 2D-Wide angle X-ray Scattering (WAXD) studies of Liquid crystals. [Link]

-

Mettler Toledo. DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals. [Link]

-

Lavrentovich, O. Polarization Microscope Pictures of Liquid Crystals. [Link]

-

Kim, M. Phase transitions in liquid crystals. [Link]

-

Bougriou, S., & Bensedira, L. (2020). Nematic and Smectic Phases: Dynamics and Phase Transition. MDPI. [Link]

-

Wang, Y., et al. (2022). Synthesis and characterization of novel swallow-tailed Schiff base liquid crystals. Taylor & Francis Online. [Link]

-

Lee, W., & Lee, G. (2019). A Sub-nL Differential Scanning Calorimetry Chip for Liquid Crystal Phase Transition Characterization. IEEE Xplore. [Link]

-

Pisipati, V. G. K. M., et al. (2003). Higher Homologues of Mesomorphic Benzylidene Anilines. Manifestation of Smectic Polymorphism. Zeitschrift für Naturforschung A. [Link]

-

Oldenbourg, R., & Mei, W. (1995). Polarized microscopy based on liquid crystals and a polarization camera: new tools for studying oocytes. Optica Publishing Group. [Link]

-

Straley, J. P. (1974). A van der Waals picture of the isotropic-nematic liquid crystal phase transition. Accounts of Chemical Research. [Link]

-

Wikipedia. Differential scanning calorimetry. [Link]

-

Carlton, R. J., et al. (2013). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. PubMed Central. [Link]

-

Vita, F., et al. (2016). Molecular ordering in the high-temperature nematic phase of an all-aromatic liquid crystal. Royal Society of Chemistry. [Link]

-

Adebayo, G. B., & Obaleye, J. A. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Chemistry and Materials Research. [Link]

-

Hamaneh, M. M., & Jun, L. (2010). Phase transitions in liquid crystals. ResearchGate. [Link]

-

Cîrîc, A., et al. (2015). Liquid-crystalline properties of 4-octyloxybenzylidene-4′-alkyloxyanilines and their mixtures with 4-pentyloxybenzylidene-4′-heptylaniline. ResearchGate. [Link]

-

Massalska-Arodź, M., et al. (2013). Dynamics and Phase Transitions of 4-Bromobenzylidene-40-pentyloxyaniline and 4-Bromobenzylidene-40-hexyloxyaniline as Studied by Dielectric Spectroscopy. Acta Physica Polonica A. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tandfonline.com [tandfonline.com]

- 3. guava.physics.ucsd.edu [guava.physics.ucsd.edu]

- 4. mdpi.com [mdpi.com]

- 5. environmentaljournals.org [environmentaljournals.org]

- 6. barron.rice.edu [barron.rice.edu]

- 7. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bhu.ac.in [bhu.ac.in]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.iucr.org [journals.iucr.org]

- 17. Molecular ordering in the high-temperature nematic phase of an all-aromatic liquid crystal - Soft Matter (RSC Publishing) DOI:10.1039/C5SM02738A [pubs.rsc.org]

- 18. tandfonline.com [tandfonline.com]

- 19. znaturforsch.com [znaturforsch.com]

An In-depth Technical Guide to a-Butoxybenzylidene p-octylaniline (CAS No. 39777-26-9): Synthesis, Characterization, and Mesomorphic Properties

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a-Butoxybenzylidene p-octylaniline, a calamitic (rod-shaped) thermotropic liquid crystal. This document will delve into the synthesis, purification, and detailed characterization of this Schiff base, offering field-proven insights and robust experimental protocols. The causality behind experimental choices is explained to empower researchers in their own investigations of this and related materials.

Introduction: The Molecular Architecture and its Implications

a-Butoxybenzylidene p-octylaniline, belonging to the N-benzylideneaniline family of compounds, is a molecule designed to exhibit liquid crystalline behavior.[1] Its structure, characterized by a rigid core and flexible terminal chains, is the key to its mesomorphic properties. The central imine (-CH=N-) linkage provides linearity and rigidity, while the terminal butoxy and octyl chains contribute to the fine-tuning of the transition temperatures between different liquid crystal phases.[2] Understanding the structure-property relationships in such homologous series is fundamental to designing new mesogens with desired characteristics for applications in display technologies and other advanced materials.[3]

Table 1: Physicochemical Properties of a-Butoxybenzylidene p-octylaniline

| Property | Value | Source |

| CAS Number | 39777-26-9 | [4] |

| Molecular Formula | C25H35NO | [4] |

| Molecular Weight | 365.56 g/mol | [4] |

| IUPAC Name | (E)-1-(4-butoxyphenyl)-N-(4-octylphenyl)methanimine | [4] |

| Synonyms | N-(4-Butoxybenzylidene)-4-octylaniline, 4O.8 | [4][5] |

| Physical Form | Expected to be a crystalline solid at room temperature | General knowledge of similar liquid crystals |

Synthesis of a-Butoxybenzylidene p-octylaniline: A Self-Validating Protocol

The synthesis of a-Butoxybenzylidene p-octylaniline is achieved through a condensation reaction between 4-butoxybenzaldehyde and 4-octylaniline. This reaction forms the characteristic imine (Schiff base) linkage.[1][2] The protocol described below is a robust and efficient method for obtaining the target compound in high purity.

Starting Materials

A critical aspect of a successful synthesis is the purity of the starting materials. Commercially available reagents should be of high grade.

Table 2: Properties of Starting Materials

| Compound | CAS Number | Molecular Formula | Molecular Weight | Physical Properties |

| 4-Butoxybenzaldehyde | 5736-88-9 | C11H14O2 | 178.23 g/mol | Liquid, bp: 285 °C, density: 1.031 g/mL |

| 4-Octylaniline | 16245-79-7 | C14H23N | 205.34 g/mol | Liquid, bp: 175 °C/13 mmHg, density: 0.898 g/mL |

Experimental Protocol

Reaction Scheme:

Caption: Synthesis of a-Butoxybenzylidene p-octylaniline.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 4-butoxybenzaldehyde in absolute ethanol.

-

Addition of Aniline: To the stirred solution, add 1.0 equivalent of 4-octylaniline.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the aniline nitrogen.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

Crystallization and Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the product. Collect the solid product by vacuum filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure a-Butoxybenzylidene p-octylaniline.

Structural and Thermal Characterization

Thorough characterization is essential to confirm the identity, purity, and liquid crystalline properties of the synthesized compound.

Spectroscopic Analysis

3.1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a crucial first step to confirm the formation of the Schiff base. The key diagnostic signals are the disappearance of the C=O stretching vibration from the aldehyde and the N-H stretching vibrations from the aniline, and the appearance of a strong absorption band corresponding to the C=N (imine) stretching vibration.

-

Expected C=N stretch: ~1625-1615 cm⁻¹

-

Disappearance of C=O stretch: ~1700 cm⁻¹

-

Disappearance of N-H stretch: ~3400-3300 cm⁻¹

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the final product.

-

¹H NMR: The most characteristic signal is the singlet for the imine proton (-CH=N-), which is expected to appear in the downfield region, typically between δ 8.3 and 8.6 ppm.[10] Other expected signals include the aromatic protons, the triplets and multiplets of the butoxy and octyl chains, and the triplet for the -OCH₂- group of the butoxy chain.

-

¹³C NMR: The imine carbon atom (-CH=N-) will show a characteristic signal in the range of δ 158-162 ppm.[11] The spectra will also show signals for the aromatic carbons and the aliphatic carbons of the alkyl chains.

Thermal Analysis: Unveiling the Mesophases

The liquid crystalline behavior of a-Butoxybenzylidene p-octylaniline is characterized by its phase transitions at specific temperatures. Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are the primary techniques used for this purpose.[12][13][14]

3.2.1. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[15][16] Phase transitions appear as endothermic (melting, clearing) or exothermic (crystallization) peaks in the DSC thermogram.

Experimental Protocol for DSC:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and seal it.

-

Heating and Cooling Cycles: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point (transition to isotropic liquid). Then, cool the sample at the same rate to below its crystallization temperature. A second heating cycle is often performed to ensure thermal history does not affect the transition temperatures.

-

Data Analysis: The onset temperature of the peaks in the heating scan corresponds to the transition temperatures (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid). The area under the peaks corresponds to the enthalpy of the transition.

Caption: A typical workflow for DSC analysis of a liquid crystal.

3.2.2. Polarized Optical Microscopy (POM)

POM is used to visually identify the different liquid crystal phases by observing their unique textures.[17][18] When a liquid crystal is viewed between crossed polarizers, the anisotropic nature of the material causes it to be birefringent, resulting in characteristic textures of bright and dark areas.[19]

Experimental Protocol for POM:

-

Sample Preparation: Place a small amount of the sample on a clean glass slide and cover it with a coverslip.

-

Heating and Cooling: Place the slide on a hot stage attached to the polarized microscope. Heat the sample to its isotropic liquid phase (it will appear dark).

-

Observation: Slowly cool the sample and observe the formation of different liquid crystal phases, each with a characteristic texture. For example, a nematic phase often exhibits a Schlieren texture with "threads" or "brushes".[20][21] Smectic phases typically show focal conic or fan-like textures.[19]

-

Temperature Correlation: Correlate the observed textural changes with the transition temperatures determined by DSC.

Expected Liquid Crystalline Behavior

Based on the behavior of homologous series of N-benzylideneanilines, a-Butoxybenzylidene p-octylaniline is expected to exhibit at least a nematic phase, and possibly one or more smectic phases at lower temperatures. The specific transition temperatures are determined by the interplay of the molecular core's rigidity and the flexibility of the terminal alkyl chains. Longer chains, like the octyl group, tend to promote the formation of more ordered smectic phases.

Safety and Handling

Conclusion

This technical guide has outlined the synthesis, characterization, and anticipated properties of the liquid crystal a-Butoxybenzylidene p-octylaniline. The provided protocols are based on well-established methods for the study of Schiff base liquid crystals and are designed to be both reliable and informative. By understanding the fundamental principles behind the synthesis and characterization of this molecule, researchers are better equipped to explore its potential applications and to design novel liquid crystalline materials with tailored properties.

References

-

Differential Scanning Calorimetry. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

4-octylaniline. (n.d.). ChemBK. Retrieved January 21, 2026, from [Link]

-

Liquid Crystal Transitions. (n.d.). NETZSCH Analyzing & Testing. Retrieved January 21, 2026, from [Link]

-

4-Octylaniline. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. (2015). PubMed. Retrieved January 21, 2026, from [Link]

-

Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. (2023). CSK Scientific Press. Retrieved January 21, 2026, from [Link]

-

Uses For Differential Scanning Calorimetry. (2011). Innovatech Labs. Retrieved January 21, 2026, from [Link]

-

Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. (n.d.). hnust.edu.cn. Retrieved January 21, 2026, from [Link]

-

The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

DSC and Polarized light microscopy study of liquid crystals. (2005). MIT OpenCourseWare. Retrieved January 21, 2026, from [Link]

-

Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Binary Liquid Crystal Mixtures Based on Schiff Base Derivatives with Oriented Lateral Substituents. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff. (n.d.). World Journal of Environmental Biosciences. Retrieved January 21, 2026, from [Link]

-

Three Rings Schiff Base Ester Liquid Crystals. (2022). Semantic Scholar. Retrieved January 21, 2026, from [Link]

-

synthesis and characterisation of schiff base liquid crystals possessing dialkylamino terminal. (n.d.). UTAR Institutional Repository. Retrieved January 21, 2026, from [Link]

-

Polarization Microscope Pictures of Liquid Crystals. (n.d.). Kent State University. Retrieved January 21, 2026, from [Link]

-

Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Polarized optical microscopy textures of the uniformly aligned nematic... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis of 4-benzyloxybenzaldehyde. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]

-

From an Isotropic Liquid to a Nematic or a Smectic Mesophase. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

4-Butoxybenzaldehyde. (n.d.). ChemSynthesis. Retrieved January 21, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]

-

The Versatility of 4-Butoxybenzaldehyde in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 21, 2026, from [Link]

-

1H& 13C NMR of N-benzylideneaniline, aspirin, dibenzalacetone and binol. (2022). YouTube. Retrieved January 21, 2026, from [Link]

-

Molecular conformation of 4O.8 liquid crystal. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Liquid crystal. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. (n.d.). Universiti Tunku Abdul Rahman. Retrieved January 21, 2026, from [Link]

Sources

- 1. environmentaljournals.org [environmentaljournals.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. asianpubs.org [asianpubs.org]

- 4. N-(4-Butoxybenzylidene)-4-octylaniline 95% | CAS: 39777-26-9 | AChemBlock [achemblock.com]

- 5. researchgate.net [researchgate.net]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 4-N-OCTYLANILINE | 16245-79-7 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. 4-Octylaniline | C14H23N | CID 85346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-Benzylideneaniline(538-51-2) 1H NMR spectrum [chemicalbook.com]

- 11. Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 14. cskscientificpress.com [cskscientificpress.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Differential Scanning Calorimetry Uses [innovatechlabs.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. ocw.mit.edu [ocw.mit.edu]

- 19. researchgate.net [researchgate.net]

- 20. webs.ucm.es [webs.ucm.es]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(4-Butoxybenzylidene)-4-octylaniline (C25H35NO)

Abstract

This technical guide provides a comprehensive overview of the Schiff base liquid crystal, N-(4-Butoxybenzylidene)-4-octylaniline, identified by the molecular formula C25H35NO. This document is intended for researchers, scientists, and professionals in drug development and materials science. It details the synthesis, purification, and in-depth characterization of this compound. The guide offers validated, step-by-step experimental protocols, explains the scientific principles behind these methodologies, and presents key data in accessible formats. Visual aids, including molecular structures and process workflows generated using DOT language, are provided to enhance understanding. This guide aims to serve as an authoritative resource, grounded in established scientific literature and best practices.

Introduction

N-(4-Butoxybenzylidene)-4-octylaniline is a calamitic (rod-shaped) thermotropic liquid crystal. Its molecular structure, featuring a rigid aromatic core linked by an imine group and flanked by flexible alkyl and alkoxy chains, is characteristic of molecules that exhibit mesomorphic behavior. Schiff bases, defined by the R1R2C=N-R3 functional group, are a significant class of compounds in liquid crystal research due to their synthetic accessibility and the rich variety of phase behaviors they exhibit.[1][2] The linearity of the imine linkage helps maintain the rod-like shape necessary for the formation of liquid crystalline phases.[1]

The compound, also known by its IUPAC name (E)-1-(4-butoxyphenyl)-N-(4-octylphenyl)methanimine, belongs to the nO.m series of Schiff bases, which are known for their nematic and sometimes smectic phases.[1][3] These materials are of great interest for applications in electro-optical devices, displays, and as model systems for studying the fundamental physics of phase transitions.[4][5][6] This guide will provide the necessary technical details to synthesize and characterize this specific liquid crystal, enabling further research and application development.

Molecular Structure and Properties Overview

The key to the liquid crystalline behavior of N-(4-Butoxybenzylidene)-4-octylaniline lies in its anisotropic molecular structure.

-

Rigid Core: Composed of two benzene rings connected by the azomethine (-CH=N-) bridge. This rigid section promotes the orientational order characteristic of liquid crystals.

-

Flexible Tails: A butoxy chain (-O(CH2)3CH3) and an octyl chain (-(CH2)7CH3) are attached at opposite ends of the rigid core. These flexible chains influence the melting point and the temperature range of the mesophases.

Below is a diagram of the molecular structure.

Caption: Molecular structure of N-(4-Butoxybenzylidene)-4-octylaniline.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C25H35NO | [3] |

| Molecular Weight | 365.56 g/mol | [3] |

| IUPAC Name | (E)-1-(4-butoxyphenyl)-N-(4-octylphenyl)methanimine | [3] |

| CAS Number | 39777-26-9 |[3] |

Synthesis and Purification

The synthesis of N-(4-Butoxybenzylidene)-4-octylaniline is a classic example of a Schiff base condensation reaction. This reaction involves the nucleophilic addition of a primary amine to a carbonyl group (an aldehyde in this case), followed by dehydration to form an imine.[1][2]

Synthesis Reaction

The reaction proceeds by combining equimolar amounts of 4-butoxybenzaldehyde and 4-octylaniline in a suitable solvent, typically ethanol, with a catalytic amount of acetic acid.

Caption: Workflow for the synthesis and purification of N-(4-Butoxybenzylidene)-4-octylaniline.

Detailed Experimental Protocol: Synthesis

Materials:

-

4-Butoxybenzaldehyde (1.78 g, 10 mmol)[7]

-

4-Octylaniline (2.05 g, 10 mmol)[8]

-

Absolute Ethanol (50 mL)

-

Glacial Acetic Acid (2-3 drops)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reactant Dissolution: Dissolve 1.78 g (10 mmol) of 4-butoxybenzaldehyde and 2.05 g (10 mmol) of 4-octylaniline in 50 mL of absolute ethanol in a 100 mL round-bottom flask.

-

Rationale: Ethanol serves as a good solvent for both reactants and the product, facilitating a homogeneous reaction environment.

-

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution.

-

Rationale: The acid catalyzes the dehydration step of the imine formation, increasing the reaction rate.

-

-

Reflux: Equip the flask with a reflux condenser and magnetic stirrer. Heat the mixture to reflux and maintain for 2-4 hours.

-

Rationale: Refluxing at the solvent's boiling point ensures the reaction proceeds to completion without loss of solvent.

-

-

Precipitation: After the reflux period, allow the solution to cool to room temperature. The product will begin to precipitate. Further cooling in an ice bath will maximize the yield of the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

-

Rationale: Cold ethanol is used for washing to minimize the loss of the desired product, which has some solubility in ethanol.

-

Detailed Experimental Protocol: Purification

Materials:

-

Crude N-(4-Butoxybenzylidene)-4-octylaniline

-

Ethanol

-

Erlenmeyer flask

-

Hot plate

Procedure:

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

-

Rationale: Using the minimum amount of solvent is crucial for effective recrystallization to ensure the solution is saturated upon cooling.

-

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Final Isolation: Once crystallization is complete, cool the flask in an ice bath. Collect the purified crystals by vacuum filtration and dry them in a desiccator.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity, purity, and liquid crystalline properties of the synthesized compound.

Spectroscopic Analysis

3.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups in the molecule.

Protocol:

-

Prepare a KBr pellet containing a small amount of the purified sample or analyze directly using an ATR-FTIR spectrometer.

-

Record the spectrum from 4000 to 400 cm⁻¹.

Expected Peaks:

| Wavenumber (cm⁻¹) | Vibration | Significance |

|---|---|---|

| ~2925-2850 | C-H (aliphatic) stretch | Confirms presence of butoxy and octyl chains |

| ~1625 | C=N (imine) stretch | Confirms Schiff base formation |

| ~1600, ~1500 | C=C (aromatic) stretch | Confirms presence of benzene rings |

| ~1250 | C-O (ether) stretch | Confirms presence of butoxy group |

Rationale: The disappearance of the C=O stretch from the starting aldehyde (~1700 cm⁻¹) and the N-H bends from the starting amine (~1620 cm⁻¹), coupled with the appearance of the C=N imine stretch, provides strong evidence for the successful synthesis.[2]

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure.

Protocol:

-

Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).

-

Record ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Expected ¹H NMR Chemical Shifts (δ, ppm):

-

~8.3 ppm: Singlet, 1H (CH=N, azomethine proton).

-

~7.8-6.9 ppm: Multiplets, 8H (aromatic protons).

-

~4.0 ppm: Triplet, 2H (-OCH₂- protons of the butoxy group).

-

~2.6 ppm: Triplet, 2H (benzylic -CH₂- protons of the octyl group).

-

~1.8-0.8 ppm: Multiplets, remaining aliphatic protons of the butoxy and octyl chains.

3.1.3. Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

Protocol:

-

Introduce the sample into the mass spectrometer (e.g., via electrospray ionization, ESI).

-

Acquire the mass spectrum.

Expected Result: A prominent peak corresponding to the molecular ion [M]+ or protonated molecule [M+H]+ at m/z ≈ 365.56 or 366.57, respectively.

Thermal and Optical Analysis

3.2.1. Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining the phase transition temperatures and associated enthalpy changes.

Protocol:

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Cool the sample at the same rate.

-

Perform a second heating cycle to observe the thermal behavior on a sample with a known thermal history.

Expected Phase Transitions: The compound is expected to exhibit transitions from the crystalline solid (Cr) to a nematic liquid crystal (N) phase, and finally to the isotropic liquid (I) phase upon heating. These transitions will appear as endothermic peaks on the DSC thermogram. The reverse transitions will appear as exothermic peaks upon cooling.

Caption: Expected heating phase transition sequence for N-(4-Butoxybenzylidene)-4-octylaniline.

3.2.2. Polarized Optical Microscopy (POM)

POM is used to visually identify the liquid crystalline phases by observing their unique optical textures.

Protocol:

-

Place a small amount of the sample between a glass slide and a coverslip.

-

Heat the sample on a hot stage mounted on a polarizing microscope.

-

Observe the sample through crossed polarizers while heating and cooling.

Expected Observations:

-

Crystalline Phase: May appear as birefringent crystals or a dark field of view if optically extinct.

-

Nematic Phase: Characterized by a thread-like (Schlieren) texture. The material will be highly birefringent and will transmit light through the crossed polarizers.

-

Isotropic Phase: The field of view will become completely dark as the isotropic liquid does not interact with polarized light.

The clearing point (N to I transition) is often marked by the abrupt disappearance of all texture and birefringence.

Applications and Future Directions

Schiff base nematic liquid crystals like N-(4-Butoxybenzylidene)-4-octylaniline are foundational materials in liquid crystal technology.[9] Their primary applications are in electro-optic devices where an external electric field can be used to control the alignment of the liquid crystal molecules, thereby modulating light.[5][10][11]

-

Display Technology: While more complex mixtures are now used, single-component nematic liquid crystals are crucial for research and development, helping to understand the structure-property relationships that govern display performance.

-

Tunable Microwave Devices: Nematic liquid crystals are being explored for applications in tunable microwave and millimeter-wave devices like phase shifters and antennas due to their dielectric anisotropy.[5][10][12]

-

Guest-Host Systems: They can serve as a host medium for dichroic dyes or other guest molecules, leading to applications in smart windows and sensors.[6]

Future research could focus on doping this liquid crystal with nanoparticles to enhance its electro-optical properties or incorporating it into polymer-dispersed liquid crystal (PDLC) films for flexible displays and light-scattering applications.[1][4]

Safety and Handling

Hazard Identification:

-

May cause respiratory irritation (H335).[13]

Precautionary Measures:

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[8]

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

- Optical and Electrical Characterization of Polymer Dispersed Nematic Liquid Crystals. Google Scholar.

- N-(4-Butoxybenzylidene)-4-octylaniline. Advanced ChemBlocks.

-

Characterization of Nematic Liquid Crystals at Microwave Frequencies. MDPI. Available at: [Link]

-

Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. Universidad de Granada. Available at: [Link]

-

Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. IEEE Xplore. Available at: [Link]

-

Characterization of Nematic Liquid Crystal Dielectric Properties Using Complementary FSSs Featuring Electrically Small Cell Gaps Across a Wide Sub-THz Range. IEEE Xplore. Available at: [Link]

-

Schiff base derivative doped chiral nematic liquid crystals with a large wavelength shift driven by temperature and light. RSC Publishing. Available at: [Link]

-

SCHIFF BASE LIQUID CRYSTALLINE COMPOUNDS WITH DISPERSED CITRATE CAPPED GOLD NANOPARTICLES - OPTICAL AND TEXTURAL ANALYSIS. Rasayan Journal of Chemistry. Available at: [Link]

-

Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PubMed Central. Available at: [Link]

-

Three Rings Schiff Base Ester Liquid Crystals. Semantic Scholar. Available at: [Link]

-

Chemical Properties of 4-Butyl-N-(4-ethoxybenzylidene)aniline (CAS 29743-08-6). Cheméo. Available at: [Link]

-

Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff. World Journal of Environmental Biosciences. Available at: [Link]

-

(p-Methoxybenzylidene)-p-butylaniline. PubChem. Available at: [Link]

-

4-Butyloxybenzal-4-ethylaniline. PubChem. Available at: [Link]

-

p-Hexyloxybenzylidene p-octylaniline. PubChem. Available at: [Link]

-

4-Butoxybenzaldehyde. PubChem. Available at: [Link]

-

4-octylaniline. ChemBK. Available at: [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. environmentaljournals.org [environmentaljournals.org]

- 3. N-(4-Butoxybenzylidene)-4-octylaniline 95% | CAS: 39777-26-9 | AChemBlock [achemblock.com]

- 4. Optical and Electrical Characterization of Polymer Dispersed Nematic Liquid Crystals | Scientific.Net [scientific.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Butoxybenzaldehyde | C11H14O2 | CID 79813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. Schiff base derivative doped chiral nematic liquid crystals with a large wavelength shift driven by temperature and light - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 10. digibug.ugr.es [digibug.ugr.es]

- 11. Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 12. Characterization of Nematic Liquid Crystal Dielectric Properties Using Complementary FSSs Featuring Electrically Small Cell Gaps Across a Wide Sub-THz Range | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 13. N-(4-甲氧基苯亚甲基)-4-丁基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. (p-Methoxybenzylidene)-p-butylaniline | C18H21NO | CID 33363 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Mesomorphic Behavior of a-Butoxybenzylidene p-octylaniline: A Technical Guide to Nematic and Smectic Phases

This in-depth technical guide provides a comprehensive exploration of the nematic and smectic phases of the thermotropic liquid crystal, α-Butoxybenzylidene p-octylaniline, also known as N-(4-butoxybenzylidene)-4-octylaniline. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental principles with field-proven experimental methodologies to offer a robust understanding of this archetypal liquid crystalline compound.

Introduction: The Significance of a-Butoxybenzylidene p-octylaniline

N-(4-butoxybenzylidene)-4-octylaniline is a calamitic (rod-shaped) liquid crystal belonging to the Schiff base class of mesogens. Its molecular structure, characterized by a semi-rigid core composed of two phenyl rings linked by an imine group (-CH=N-), and flexible alkoxy and alkyl chains at its termini, is conducive to the formation of multiple mesophases upon variations in temperature. The interplay between the rigid core's tendency for orientational order and the flexible chains' thermal motion dictates the transitions between the crystalline solid, various liquid crystalline phases, and the isotropic liquid state. Understanding the thermodynamics and structural organization of these phases is paramount for the rational design of liquid crystal materials for applications ranging from display technologies to advanced sensor systems and drug delivery vehicles.

Thermodynamic Landscape: Phase Transitions and Enthalpic Signatures

The thermal behavior of N-(4-butoxybenzylidene)-4-octylaniline is characterized by a series of well-defined phase transitions. These transitions are endothermic upon heating and exothermic upon cooling, and can be precisely quantified using Differential Scanning Calorimetry (DSC).[1]

Table 1: Phase Transition Temperatures of the N-(4-butoxybenzylidene)-4-n-alkylanilines Series. [1]

| n-alkylaniline Chain Length (n) | C-SmA (°C) | SmA-N (°C) | N-I (°C) |

| 1 (methyl) | - | - | 107.5 |

| 2 (ethyl) | - | - | 101.0 |

| 3 (propyl) | - | - | 84.5 |

| 4 (butyl) | 34.0 | 56.5 | 78.5 |

| 5 (pentyl) | 42.0 | 62.0 | 77.0 |

| 6 (hexyl) | 45.0 | 67.5 | 77.5 |

| 7 (heptyl) | 53.5 | 71.0 | 78.0 |

| 8 (octyl) | 58.0 | 74.5 | 79.0 |

C-SmA: Crystal to Smectic A transition; SmA-N: Smectic A to Nematic transition; N-I: Nematic to Isotropic transition. Data is synthesized from publicly available information.[1]

The causality behind these transitions lies in the energetic balance between molecular order and thermal energy. The transition from a crystalline solid to a smectic phase involves the loss of long-range positional order in two dimensions, while retaining a layered structure. Further heating leads to the nematic phase, where the layered structure is lost, but a long-range orientational order of the molecular long axes is maintained. Finally, the transition to the isotropic liquid signifies the complete loss of both positional and orientational order.

Molecular Architecture of Mesophases

The distinct physical properties of the nematic and smectic phases of N-(4-butoxybenzylidene)-4-octylaniline arise from the specific arrangement of the constituent molecules.

The Nematic Phase: Orientational Order without Positional Order

The nematic (N) phase is the least ordered liquid crystal phase, exhibiting properties of both a liquid and a crystal.[1] In this phase, the elongated molecules have no long-range positional order and can flow freely, much like a conventional liquid. However, they do exhibit a long-range orientational order, tending to align their long axes along a common direction known as the director (n ). This anisotropy is the origin of the unique optical properties of nematic liquid crystals.

The Smectic Phases: A Step Towards Crystalline Order

Upon cooling from the nematic phase, N-(4-butoxybenzylidene)-4-octylaniline transitions into a smectic phase. Smectic phases are characterized by a one-dimensional positional order, where the molecules are organized into well-defined layers.[2] Within these layers, the molecules may have short-range positional order (akin to a two-dimensional liquid) and can exhibit orientational order.

For the homologous series of N-(4-butoxybenzylidene)-4-n-alkylanilines, the Smectic A (SmA) phase is observed.[1] In the SmA phase, the average direction of the molecular long axes is perpendicular to the smectic layer planes. Other smectic phases, such as Smectic C (where the molecules are tilted with respect to the layer normal), can be induced in mixtures.[2]

Sources

An In-Depth Technical Guide to the Mesomorphism of the N-(4-alkoxybenzylidene)-4'-alkylaniline (nO.m) Homologous Series

Abstract

This technical guide provides a comprehensive examination of the mesomorphic properties of the N-(p-alkoxybenzylidene)-p-n-alkylaniline (nO.m) homologous series of Schiff base liquid crystals. These materials are foundational in the study of liquid crystal physics and chemistry due to their rich and tunable phase behavior. We will focus on N-(4-Butoxybenzylidene)-4-octylaniline (4O.8) as a representative member to illustrate key concepts, while extending the analysis to the broader homologous series to establish critical structure-property relationships. This guide details the synthesis, molecular architecture, and the causality behind the influence of alkyl chain length on mesophase stability. Furthermore, it provides validated, step-by-step protocols for the characterization of these phases using Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (PLM), the cornerstone techniques in thermotropic liquid crystal research. This document is intended for researchers and scientists in materials science and drug development seeking a deep, practical understanding of this important class of liquid crystals.

Introduction to Schiff Base Mesogens

The field of liquid crystals, a state of matter intermediate between a crystalline solid and an isotropic liquid, began with the study of thermotropic materials that exhibit phase transitions as a function of temperature.[1] Among the most extensively studied classes of thermotropic liquid crystals are Schiff bases (or imines), characterized by a -CH=N- linkage. The N-(p-alkoxybenzylidene)-p-n-alkylaniline series, commonly abbreviated as "nO.m," where 'n' is the number of carbon atoms in the alkoxy chain and 'm' is the number of carbons in the alkyl chain, is a classic example.[2]

The appeal of the nO.m series lies in its molecular architecture: a rigid aromatic core that provides the necessary anisotropy for mesophase formation, coupled with two flexible terminal chains.[3] By systematically varying the lengths of these chains, one can precisely tune the delicate balance of intermolecular forces, leading to the stabilization of different mesophases, including nematic (N) and a variety of smectic (Sm) phases such as Smectic A, B, and C.[2][4] This tunability makes the nO.m series an ideal system for studying the fundamental principles of mesomorphism.

Synthesis and Molecular Structure

The synthesis of nO.m compounds is a straightforward and well-established procedure involving the acid-catalyzed condensation of a 4-n-alkoxybenzaldehyde with a 4-n-alkylaniline in a suitable solvent like ethanol. The reaction proceeds via nucleophilic addition to the carbonyl group, followed by dehydration to form the characteristic imine bond.

General Reaction Scheme: (4-n-alkoxybenzaldehyde) + (4-n-alkylaniline) → N-(4-n-alkoxybenzylidene)-4'-n-alkylaniline + H₂O

The resulting molecule, N-(4-Butoxybenzylidene)-4-octylaniline (4O.8), possesses a structure optimized for liquid crystallinity. The central core, consisting of two phenyl rings linked by the imine group, is largely planar and rigid, promoting the parallel alignment required for mesophases. The terminal butoxy and octyl chains provide flexibility and influence the packing efficiency and interlayer interactions.

Caption: Molecular Structure of 4O.8.[1]

Principles of Mesomorphic Characterization

The unambiguous identification of liquid crystal phases requires a synergistic approach combining thermodynamic analysis with direct visual observation.

-

Differential Scanning Calorimetry (DSC): This technique is the gold standard for quantifying the thermodynamics of phase transitions.[5] It measures the heat flow into or out of a sample as a function of temperature. First-order phase transitions, such as crystal-to-smectic, smectic-to-nematic, and nematic-to-isotropic, are accompanied by a distinct enthalpy change (latent heat), which appears as a sharp peak on the DSC thermogram. This allows for the precise determination of transition temperatures (T) and their associated enthalpies (ΔH).

-

Polarized Light Microscopy (PLM): Because liquid crystals are optically anisotropic, they are birefringent. PLM exploits this property to allow for the direct visualization of mesophases.[4] When a thin film of a liquid crystal is placed between two crossed polarizers, each mesophase exhibits a unique and identifiable optical pattern, known as a texture. Observing the evolution of these textures as the sample is heated and cooled on a hot stage provides definitive identification of the phase and its transition sequence.

The combination of these two methods provides a self-validating system: DSC quantifies the transitions, and PLM identifies the phases involved in those transitions.

Caption: Integrated workflow for liquid crystal characterization.

Experimental Protocols

Protocol: Differential Scanning Calorimetry (DSC)

-

Objective: To determine the phase transition temperatures and associated enthalpy changes of an nO.m sample.

-

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of the synthesized liquid crystal into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent sample sublimation at elevated temperatures. Place an empty, sealed pan on the reference side of the DSC cell.

-

Thermal Program:

-

Heat the sample to a temperature well above its clearing point (isotropic phase) to erase any prior thermal history. An initial scan to 100-120°C is typical for this series.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its crystallization point (e.g., 0°C).

-

Heat the sample again at the same controlled rate (10 °C/min) through all transitions into the isotropic phase.

-

-

Data Analysis: The second heating scan is typically used for analysis to ensure a consistent thermal history. Identify the peak maximum of each endothermic event to determine the transition temperature. Integrate the area under each peak to calculate the enthalpy of the transition (ΔH).

-

Protocol: Polarized Light Microscopy (PLM)

-

Objective: To visually identify the mesophases of an nO.m sample by observing their characteristic optical textures.

-

Methodology:

-

Sample Preparation: Place a small amount of the liquid crystal on a clean glass microscope slide.

-

Film Formation: Heat the slide on a calibrated hot stage to the isotropic phase. Place a clean coverslip on the molten sample and apply gentle pressure to create a thin, uniform film.

-

Observation: Place the slide on the PLM stage between crossed polarizers.

-

Cooling Cycle: Slowly cool the sample from the isotropic liquid. Observe the phase transitions as they occur:

-

Isotropic to Nematic (I-N): The field of view will change from black (isotropic) to bright as birefringent "droplets" or domains of the nematic phase nucleate and grow.[6] Upon further cooling, these domains coalesce to form a characteristic texture, often a Schlieren texture with dark brushes.

-

Nematic to Smectic A (N-SmA): This transition is often marked by the appearance of "focal-conic fan" textures that grow out of the nematic background.

-

Smectic A to Smectic B (SmA-SmB): The fan texture may undergo a subtle change, or a more ordered "mosaic" texture may appear.

-

-

Heating Cycle: Re-heating the sample should show the reverse sequence of transitions, confirming their enantiotropic (stable on both heating and cooling) nature.

-

The Mesomorphic Behavior of the nO.m Homologous Series

The richness of the nO.m series is best understood by examining how the mesophases change with the lengths of the flexible chains.

Case Study: 4O.8 (N-(4-Butoxybenzylidene)-4-octylaniline)

4O.8 is a polymesomorphic compound, meaning it exhibits multiple liquid crystal phases. A typical phase sequence observed upon cooling from the isotropic liquid is:

Isotropic (I) ↔ Nematic (N) ↔ Smectic A (SmA) ↔ Smectic B (SmB) ↔ Crystal (Cr)

Caption: Typical phase sequence for a polymesomorphic nO.m compound.

The Influence of Alkyl Chain Length

A fundamental principle in liquid crystal science is that increasing the length of the flexible alkyl chains promotes the formation of more ordered phases.[7]

-

Short Chains (e.g., n, m < 5): Compounds with shorter alkoxy and alkyl chains, like MBBA (1O.4) or EBBA (2O.4), are often purely nematogenic.[5] The terminal chains are not long enough to induce the significant side-on intermolecular attractions (van der Waals forces) required for stable layer formation.

-

Intermediate Chains (e.g., n=4, m=8): As the chain lengths increase, as in 4O.8, the lateral attractions become more significant. This stabilizes the layered smectic phases, leading to the rich polymesomorphism described above.

-

Long Chains (e.g., n, m > 10): In compounds with very long chains, the smectic phases become so stable that they dominate the phase behavior. The nematic phase range shrinks and may disappear entirely, leading to a direct transition from the isotropic liquid to a smectic phase.

This trend is clearly illustrated by comparing the transition temperatures across a homologous series. Longer chains generally lead to higher clearing temperatures (nematic-to-isotropic) and a greater prevalence of smectic phases.[2]

Table 1: Representative Phase Transition Temperatures (°C) for the nO.m Homologous Series

| Compound (nO.m) | Cr-SmB | SmB-SmA | SmA-N | N-I |

| 1O.4 (MBBA) | - | - | - | 47 |

| 2O.4 (EBBA) | - | - | - | 79.8 |

| 4O.5 | 33.0 | 44.0 | 50.5 | 73.0 |

| 4O.8 (This Study) | 32.5 | 49.5 | 63.5 | 78.0 |

| 5O.8 | 35.5 | 53.0 | 69.5 | 83.0 |

| 6O.8 | 41.0 | 63.0 | 73.0 | 85.0 |

(Note: Data compiled from various sources for illustrative purposes. Cr-SmB transition can be complex. MBBA data from[5].)

Conclusion

The N-(p-alkoxybenzylidene)-p-n-alkylaniline (nO.m) homologous series serves as a quintessential model for understanding the relationship between molecular structure and mesomorphic behavior. The simple Schiff base synthesis allows for systematic modification of the terminal alkyl chains, which in turn provides precise control over the stability and type of liquid crystal phases observed. As demonstrated, increasing chain length enhances lateral intermolecular forces, promoting the formation of more highly ordered smectic phases at the expense of the nematic phase. The robust, self-validating characterization workflow, which pairs the quantitative thermodynamic data from DSC with the qualitative visual evidence from PLM, is essential for accurately mapping the complex phase diagrams of these and other advanced materials. The principles outlined in this guide provide a solid foundation for the design, synthesis, and characterization of novel liquid crystalline materials for advanced applications.

References

-

Pisipati, V. G. K. M. (2014). Polymesomorphism in N-(p-n-Alkoxybenzylidene)-p-n-Alkylanilines (nO.m) Compounds. Zeitschrift fur Naturforschung A. [Link]

-

Thaker, B. T., et al. (2017). Mesomorphic properties of liquid crystalline compounds with chalconyl central linkage in two phenyl rings. Taylor & Francis Online. [Link]

-

Hamad, W. M. (2018). Synthesis and liquid crystalline study of 2,4-bis(4¢-n-heptyloxybenzoyloxy)-benzylidene-4²-n¢-alkoxy aniline. ResearchGate. [Link]

-

Rao, J. P., & Sastry, S. S. (1982). Phase Transition Studies in Polymesomorphic Compounds II. Ultrasonic Velocity Studies in N(p-n-Heptyloxy Benzylidene)p-n Butyl Aniline. ResearchGate. [Link]

-

Saad, G. R., et al. (2023). Mesomorphic Investigation of Binary Mixtures of Liquid Crystal Molecules with Different Mesogenic Architectonics. MDPI. [Link]

-

Cinar, Z., et al. (2007). Structures and mesomorphic properties of cyano-containing calamitic liquid crystal molecules. ResearchGate. [Link]

-

Oguni, M., et al. (2021). Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica. MDPI. [Link]

-

Bazuin, C. G., et al. (2007). Synthesis and Mesomorphic Properties of Rigid-Core Ionic Liquid Crystals. MIT. [Link]

-

Acheson, R. (2003). The mesomorphic state (Chapter 5) - Physical Properties of Polymers. Cambridge University Press & Assessment. [Link]

Sources

The Thermal Behavior and Stability of N-(4-Butoxybenzylidene)-4-octylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal behavior and stability of the calamitic (rod-shaped) liquid crystal, N-(4-Butoxybenzylidene)-4-octylaniline. As a member of the Schiff base (imine) class of liquid crystals, this compound exhibits a rich polymorphism that is crucial for its potential applications in various technological fields. This document details the experimental methodologies for characterizing its thermal properties, with a focus on Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Polarized Optical Microscopy (POM). Through a synthesis of established principles and specific experimental data, this guide aims to provide researchers with the foundational knowledge and practical protocols necessary for the thermal analysis of this and similar mesogenic materials.

Introduction: The Significance of N-(4-Butoxybenzylidene)-4-octylaniline

N-(4-Butoxybenzylidene)-4-octylaniline belongs to a well-studied class of thermotropic liquid crystals. Its molecular structure, characterized by a rigid core composed of two phenyl rings linked by an imine (-CH=N-) group, and flexible terminal alkoxy and alkyl chains, is a classic design for inducing mesophase behavior. The manipulation of these terminal chains allows for the fine-tuning of the liquid crystalline properties, including the types of mesophases formed and their transition temperatures.

The butoxy group on the benzaldehyde moiety and the octyl chain on the aniline portion of the molecule contribute to its specific thermal characteristics. Understanding these characteristics is paramount for any application, as the operational temperature range and the stability of the material under thermal stress are key performance indicators.

Molecular Structure and Mesophase Behavior

The molecular structure of N-(4-Butoxybenzylidene)-4-octylaniline is presented below. The linear geometry and the presence of both rigid and flexible segments are key to its ability to form liquid crystalline phases.

Caption: Molecular structure of N-(4-Butoxybenzylidene)-4-octylaniline.

Upon heating from the solid crystalline state, N-(4-Butoxybenzylidene)-4-octylaniline exhibits a series of phase transitions, moving through states of increasing disorder until it becomes an isotropic liquid. The sequence of these phases is critical to its classification as a liquid crystal.

Quantitative Thermal Analysis

The thermal behavior of N-(4-Butoxybenzylidene)-4-octylaniline is quantitatively characterized by its phase transition temperatures and the enthalpy changes associated with these transitions. This data is primarily obtained through Differential Scanning Calorimetry (DSC).

| Phase Transition | Abbreviation | Temperature (°C) |

| Crystal to Smectic A | C-SmA | 49.0 |

| Smectic A to Nematic | SmA-N | 63.0 |

| Nematic to Isotropic | N-I | 77.5 |

| Table 1: Phase Transition Temperatures of N-(4-butoxybenzylidene)-4-n-octylaniline. Data is synthesized from publicly available information.[1] |

The following diagram illustrates the sequence of phase transitions upon heating.

Caption: Phase transition sequence of N-(4-Butoxybenzylidene)-4-octylaniline upon heating.

Experimental Protocols

A thorough understanding of the thermal properties of N-(4-Butoxybenzylidene)-4-octylaniline requires a combination of analytical techniques. The following protocols are standard in the field for such characterization.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of N-(4-Butoxybenzylidene)-4-octylaniline into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and prevent sample loss.

-